molecular formula C16H23NO3 B231739 4-(N-Hydroxyacetamido)stilbene CAS No. 18559-95-0

4-(N-Hydroxyacetamido)stilbene

Cat. No.: B231739
CAS No.: 18559-95-0
M. Wt: 253.29 g/mol
InChI Key: RWXNJPBIVZZSQA-FPLPWBNLSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(N-Hydroxyacetamido)stilbene, also known as HOS, is a synthetic compound that has gained attention in the scientific community due to its potential therapeutic applications. HOS belongs to the stilbene family, which is a class of organic compounds that are characterized by a central carbon-carbon double bond and two phenyl rings. HOS has been shown to possess various biochemical and physiological effects, making it a promising candidate for future research.

Mechanism of Action

The mechanism of action of 4-(N-Hydroxyacetamido)stilbene is not fully understood. However, it is believed that this compound acts by inhibiting the activity of enzymes that are involved in the regulation of cell growth and proliferation. This compound has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a role in the regulation of gene expression. By inhibiting HDACs, this compound can alter the expression of genes that are involved in cell cycle regulation and apoptosis.
Biochemical and Physiological Effects:
This compound has been shown to possess various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, as mentioned above. Additionally, this compound has been shown to possess anti-inflammatory properties. It does so by inhibiting the production of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). This compound has also been shown to possess antioxidant properties, which can protect cells from oxidative stress.

Advantages and Limitations for Lab Experiments

One of the major advantages of using 4-(N-Hydroxyacetamido)stilbene in lab experiments is its ability to inhibit the growth of cancer cells. This makes it a promising candidate for cancer research. Additionally, this compound has been shown to possess anti-inflammatory and antioxidant properties, which can be useful in various research areas. However, one of the limitations of using this compound is its low solubility in water, which can make it difficult to use in certain experiments.

Future Directions

There are several future directions for research on 4-(N-Hydroxyacetamido)stilbene. One area of research is the development of more efficient synthesis methods for this compound. Additionally, further studies are needed to fully understand the mechanism of action of this compound. This can help in the development of more effective cancer treatments. Further research is also needed to explore the potential applications of this compound in other areas, such as neurodegenerative diseases and cardiovascular diseases.
Conclusion:
In conclusion, this compound is a synthetic compound that has gained attention in the scientific community due to its potential therapeutic applications. This compound has been extensively studied for its ability to inhibit the growth of cancer cells, as well as its anti-inflammatory and antioxidant properties. Further research is needed to fully understand the mechanism of action of this compound and to explore its potential applications in other areas.

Synthesis Methods

The synthesis of 4-(N-Hydroxyacetamido)stilbene involves the reaction of N-hydroxyacetamide with stilbene dibromide in the presence of a base, such as potassium carbonate. This reaction leads to the formation of this compound, which can be purified through recrystallization.

Scientific Research Applications

4-(N-Hydroxyacetamido)stilbene has been extensively studied for its potential therapeutic applications. One of the major areas of research is cancer treatment. This compound has been shown to inhibit the growth of cancer cells in vitro and in vivo. It does so by inducing cell cycle arrest and apoptosis, which are mechanisms that lead to the death of cancer cells.

Properties

18559-95-0

Molecular Formula

C16H23NO3

Molecular Weight

253.29 g/mol

IUPAC Name

N-hydroxy-N-[4-[(Z)-2-phenylethenyl]phenyl]acetamide

InChI

InChI=1S/C16H15NO2/c1-13(18)17(19)16-11-9-15(10-12-16)8-7-14-5-3-2-4-6-14/h2-12,19H,1H3/b8-7-

InChI Key

RWXNJPBIVZZSQA-FPLPWBNLSA-N

Isomeric SMILES

CC(=O)N(C1=CC=C(C=C1)/C=C\C2=CC=CC=C2)O

SMILES

CC(=O)N(C1=CC=C(C=C1)C=CC2=CC=CC=C2)O

Canonical SMILES

CC(=O)N(C1=CC=C(C=C1)C=CC2=CC=CC=C2)O

synonyms

N-hydroxy-4-acetylaminostilbene
N-hydroxy-AAS

Origin of Product

United States

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